![molecular formula C25H23BrN4O4 B2550682 (Z)-ethyl 2-((2-bromobenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 442894-02-2](/img/structure/B2550682.png)
(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as dipyridopyrimidines. These are polycyclic aromatic compounds containing two pyridine rings and one pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a dipyridopyrimidine core, which is a fused ring system containing two pyridine rings and one pyrimidine ring . The compound also contains an imino group (a nitrogen atom double-bonded to a carbon atom), a bromobenzoyl group (a benzene ring with a bromine atom and a carbonyl group), and an isobutyl group (a four-carbon alkyl group).Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the bromine atom on the benzoyl group could potentially be replaced in a nucleophilic aromatic substitution reaction . The imino group could potentially undergo reactions typical of imines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromobenzoyl group would likely make the compound relatively heavy and possibly increase its reactivity compared to similar compounds without a halogen atom.Applications De Recherche Scientifique
Synthesis and Characterization
Novel Compound Synthesis
A study by Qing Zeng et al. (2018) demonstrates the synthesis of compounds structurally related to the queried chemical. These compounds are synthesized through 1,3-dipolar cycloaddition reactions, providing a method for creating novel chemical structures (Qing Zeng et al., 2018).
Synthesis of Derivatives
H. M. Mohamed (2021) presents the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, demonstrating the versatility in creating various derivatives from similar chemical structures (H. M. Mohamed, 2021).
Chemical Analysis and Structural Elucidation
NMR and IR Spectrometry
The work of S. Sherif et al. (1993) involves the use of NMR and IR spectrometry for characterizing similar chemical compounds, offering insights into the analytical techniques applicable for the studied chemical (S. Sherif et al., 1993).
Crystallographic Analysis
Studies like those conducted by Qing Zeng et al. (2018) and Demin Ren et al. (2018) have utilized X-ray crystallographic analysis for structural determination, which is a crucial technique for understanding the molecular structure of such chemicals (Qing Zeng et al., 2018), (Demin Ren et al., 2018).
Potential Applications in Biological Studies
Antioxidant and Antimicrobial Activity
Research by M. Youssef and M. A. Amin (2012) shows the synthesis of thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activities, indicating possible biological applications for similar compounds (M. Youssef & M. A. Amin, 2012).
Cytotoxicity Evaluation
A study by Yanggen Hu et al. (2010) on related compounds demonstrates their cytotoxicity against lung cancer cell lines, suggesting that similar chemicals might have potential in cancer research (Yanggen Hu et al., 2010).
Orientations Futures
The study of novel dipyridopyrimidine derivatives is an active area of research, particularly in the field of medicinal chemistry . Future research could involve studying the biological activity of this compound, synthesizing analogs to explore structure-activity relationships, and investigating its potential uses in various applications.
Propriétés
IUPAC Name |
ethyl 6-(2-bromobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN4O4/c1-4-34-25(33)18-13-17-21(27-20-11-7-8-12-29(20)24(17)32)30(14-15(2)3)22(18)28-23(31)16-9-5-6-10-19(16)26/h5-13,15H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYPJWUVPGERGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4Br)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(2,1-benzoxazol-3-yl)methanone;hydrochloride](/img/structure/B2550599.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2550600.png)
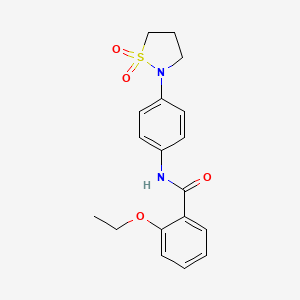
![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2550602.png)
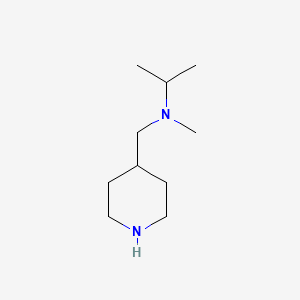
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2550606.png)
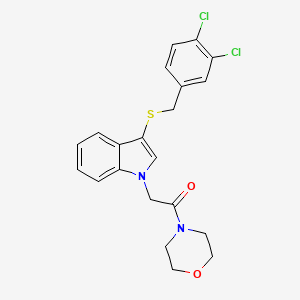
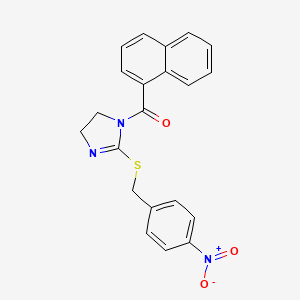

![6-[(4-Bromophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B2550615.png)
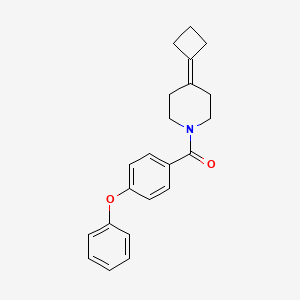

![Ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2550620.png)

